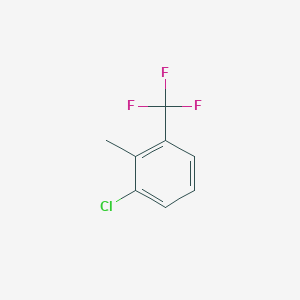

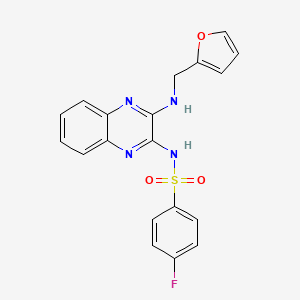

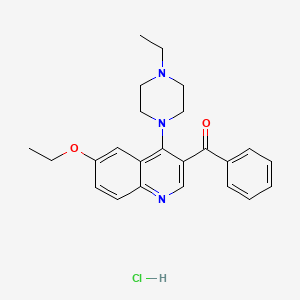

![molecular formula C14H13N3O2S2 B2639022 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 896679-10-0](/img/structure/B2639022.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

説明

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide” is a novel thiazolo[5,4-b]pyridine derivative . It is a type of N-heterocyclic compound . These compounds have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields moderate to good results .Molecular Structure Analysis

The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using NMR and HRMS .科学的研究の応用

Pharmacokinetics and Oral Bioavailability Improvement

Research on thiazole benzenesulfonamide beta 3-adrenergic receptor agonists, including analogs, has focused on improving oral bioavailability. Studies in rats, dogs, and monkeys have investigated systemic clearance and oral absorption, indicating the potential for enhancing oral exposure through prodrug development (Stearns et al., 2002).

Antiallergic Properties

Compounds with a thiazole benzenesulfonamide structure have been evaluated for their preventive effects on systemic anaphylaxis in guinea pigs, indicating their potential as novel antiallergic agents. The development and clinical evaluation of such compounds are ongoing (Shigenaga et al., 1993).

Antiviral Activity

Thiazole derivatives have been studied for their antiviral properties, including inhibitory effects against HSV1 and HAV-MBB, showcasing their potential as antiviral agents (Attaby et al., 2006).

Biochemical Evaluation as Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and biochemically characterized as inhibitors of kynurenine 3-hydroxylase, providing insights into the biochemical properties and therapeutic potential of these compounds (Röver et al., 1997).

Synthesis and Cytotoxicity of Derivatives

The synthesis and cytotoxicity evaluation of thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids have been performed, indicating moderate inhibitory activity against cancer cell lines, thus contributing to cancer research (Lozynskyi et al., 2018).

Antimicrobial Activity

Research on thiazole derivatives also includes the synthesis and evaluation of their antimicrobial activity, which has been tested against various pathogenic bacteria, showing significant potential as antimicrobial agents (Abdelhamid et al., 2010).

作用機序

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is the phosphoinositide 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its target, the PI3K enzyme, by forming a strong charged interaction with a key residue, Lys802 . This interaction inhibits the activity of the PI3K enzyme, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The inhibition of the PI3K enzyme by this compound affects several downstream pathways. These include pathways involved in cell growth, proliferation, and survival . The exact downstream effects depend on the specific cellular context and the presence of other signaling molecules .

Pharmacokinetics

The compound has been shown to exhibit potent inhibitory activity against the pi3k enzyme, suggesting that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, potentially leading to cell death . These effects are due to the compound’s inhibition of the PI3K enzyme and the subsequent disruption of downstream signaling pathways .

生化学分析

Biochemical Properties

Thiazolo[5,4-b]pyridine derivatives have been found to interact with a variety of enzymes and proteins . The nature of these interactions is likely to be complex and dependent on the specific structure of the derivative .

Cellular Effects

Some thiazolo[5,4-b]pyridine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolo[5,4-b]pyridine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUINWOOVPUVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323762 | |

| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815438 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

896679-10-0 | |

| Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2638942.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2638952.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)